molecular formula C2HCl3O B1530610 Dichloro(~13~C_2_)acetyl chloride CAS No. 1228182-39-5

Dichloro(~13~C_2_)acetyl chloride

Cat. No. B1530610
M. Wt: 149.37 g/mol
InChI Key: FBCCMZVIWNDFMO-ZDOIIHCHSA-N
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Description

Dichloro(~13~C_2_)acetyl chloride, also known as D2AC, is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless and volatile liquid that is soluble in both organic and aqueous solvents. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a reagent in the synthesis of various other compounds.

Scientific Research Applications

Microwave Spectrum Analysis

Research on the microwave spectrum of isotopic species of acetyl chloride, including Dichloroacetyl chloride, has provided insights into molecular structures and internal rotation. Sinnott (1961) reported a detailed analysis, revealing information about the chlorine nuclear quadrupole coupling constants and structural parameters (Sinnott, 1961).

Photodissociation Studies

Deshmukh and Hess (1994) explored the photodissociation of acetyl chloride, uncovering the quantum yields and energy distributions of Cl and CH3 fragments. Their work contributes to understanding the primary photoproduct decomposition mechanisms (Deshmukh & Hess, 1994).

Enzymatic Biosensors for Pesticide Detection

An economic and easy-to-use biosensor based on acetylcholinesterase for determining low concentrations of pesticides Paraoxon and Dichlorvos was developed by Di Tuoro et al. (2011). This application demonstrates the utility of Dichloroacetyl chloride-related compounds in environmental monitoring (Di Tuoro et al., 2011).

Gas-Phase Electron Diffraction Studies

Shen, Hilderbrandt, and Hagen (1981) determined the structure and conformation of dichloroacetyl chloride using gas-phase electron diffraction, providing valuable information on molecular conformation and structural parameters (Shen, Hilderbrandt, & Hagen, 1981).

Heterogeneous Photocatalysis for Environmental Remediation

Hsiao, Lee, and Ollis (1983) investigated the degradation of chloromethanes, including dichloromethane, using TiO2 photocatalyst under UV light. This study highlights the potential of heterogeneous photocatalysis in treating pollutants in water (Hsiao, Lee, & Ollis, 1983).

properties

IUPAC Name

2,2-dichloroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCCMZVIWNDFMO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]([13C](=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745977
Record name Dichloro(~13~C_2_)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(~13~C_2_)acetyl chloride

CAS RN

1228182-39-5
Record name Dichloro(~13~C_2_)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-39-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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